

statistical analysis of biological data from N-Cyclohexylhydrazinecarbothioamide screening

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Compound of Interest

Compound Name: N-Cyclohexylhydrazinecarbothioamide

Cat. No.: B042217

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A Comparative Guide to the Biological Activity of N-Cyclohexylhydrazinecarbothioamide

This guide provides a statistical analysis of the biological data from the screening of **N-Cyclohexylhydrazinecarbothioamide** and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information presented herein is based on available experimental data and offers a comparative overview of its performance against other relevant molecules.

Comparative Biological Activity of Hydrazinecarbothioamide Derivatives

The biological activity of **N-Cyclohexylhydrazinecarbothioamide** and its analogs is diverse, with studies reporting potential applications in antimicrobial and anticancer therapies, as well as enzyme inhibition. The following tables summarize the quantitative data from various screening assays.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key parameters in assessing their antimicrobial potential.

Compound	Target Organism	Activity	Value	Reference
N-Cyclohexylhydrazinecarbothioamide Derivative	Botrytis cinerea	EC50	4.80 µg/mL	[1]
N-Cyclohexylhydrazinecarbothioamide Derivative	Sclerotinia sclerotiorum	EC50	1.44 µg/mL	[1]
N-Cyclohexylhydrazinecarbothioamide Derivative	Erwinia carotorora	EC50	2.65 µg/mL	[1]
Pyridine-thio derivative	Mycobacterium tuberculosis	MIC	3.12 µg/mL	[2]
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine	Mycobacterium kansasii	MIC	≥ 62.5 µM	[3]

Enzyme Inhibition

A significant area of investigation for hydrazinecarbothioamides is their ability to inhibit various enzymes, which is a promising avenue for therapeutic intervention in several diseases.

Compound	Target Enzyme	Activity	Value	Reference
Imidazothiazole derivative	Aldose reductase	IC50	0.82 μ M	[2]
Hydrazine-1-carbothioamides (3a-3j)	Bovine Carbonic Anhydrase II	IC50	0.13 \pm 0.01 to 10.23 \pm 0.21 μ M	[4]
Hydrazine-1-carbothioamides (3a-3j)	15-Lipoxygenase	IC50	0.14 \pm 0.01 to 1.34 \pm 0.14 μ M	[4]
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides	Acetylcholinesterase (AChE)	IC50	27.04–106.75 μ M	[3]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides	Butyrylcholinesterase (BuChE)	IC50	58.01–277.48 μ M	[3]

Antiproliferative Activity

The potential of **N-Cyclohexylhydrazinecarbothioamide** derivatives as anticancer agents has been explored, with some compounds showing inhibitory effects on cancer cell lines.

Compound	Cell Line	Activity	Value	Reference
[Ni(HL)(acetate)]	Murine Colon Cancer (CT-26)	IC50	< 21 μ M	[5]
[Ni(HL)(acetate)]	Human Colon Cancer (HCT-116)	IC50	< 21 μ M	[5]
[Ru(HL)Cl(DMSO)]	Murine Colon Cancer (CT-26)	IC50	< 21 μ M	[5]
[Ru(HL)Cl(DMSO)]	Human Colon Cancer (HCT-116)	IC50	< 21 μ M	[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols used in the screening of **N-Cyclohexylhydrazinecarbothioamide** and its derivatives.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

- **Preparation of Media:** A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
- **Inoculation:** The microbial culture is uniformly spread over the surface of the agar plate.
- **Well Creation:** Wells of a specific diameter are punched into the agar.
- **Compound Application:** A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
- **Incubation:** The plates are incubated under appropriate conditions for the test organism.

- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on carbonic anhydrase activity.

- **Reagent Preparation:** Prepare a buffer solution (e.g., HEPES), a stock solution of the carbonic anhydrase isoform, the substrate (4-nitrophenyl acetate), and a series of dilutions of the inhibitor.
- **Assay Setup:** In a cuvette, combine the buffer, a known concentration of the enzyme, and the desired concentration of the inhibitor.
- **Reaction Initiation:** Add the substrate to initiate the enzymatic reaction.
- **Spectrophotometric Measurement:** Monitor the hydrolysis of the substrate by measuring the absorbance of the product (4-nitrophenolate) at a specific wavelength.
- **Data Analysis:** The inhibitory constant (K_i) is calculated from the reaction rates at different inhibitor concentrations.[\[6\]](#)

Complement-Dependent Cytotoxicity (CDC) Assay

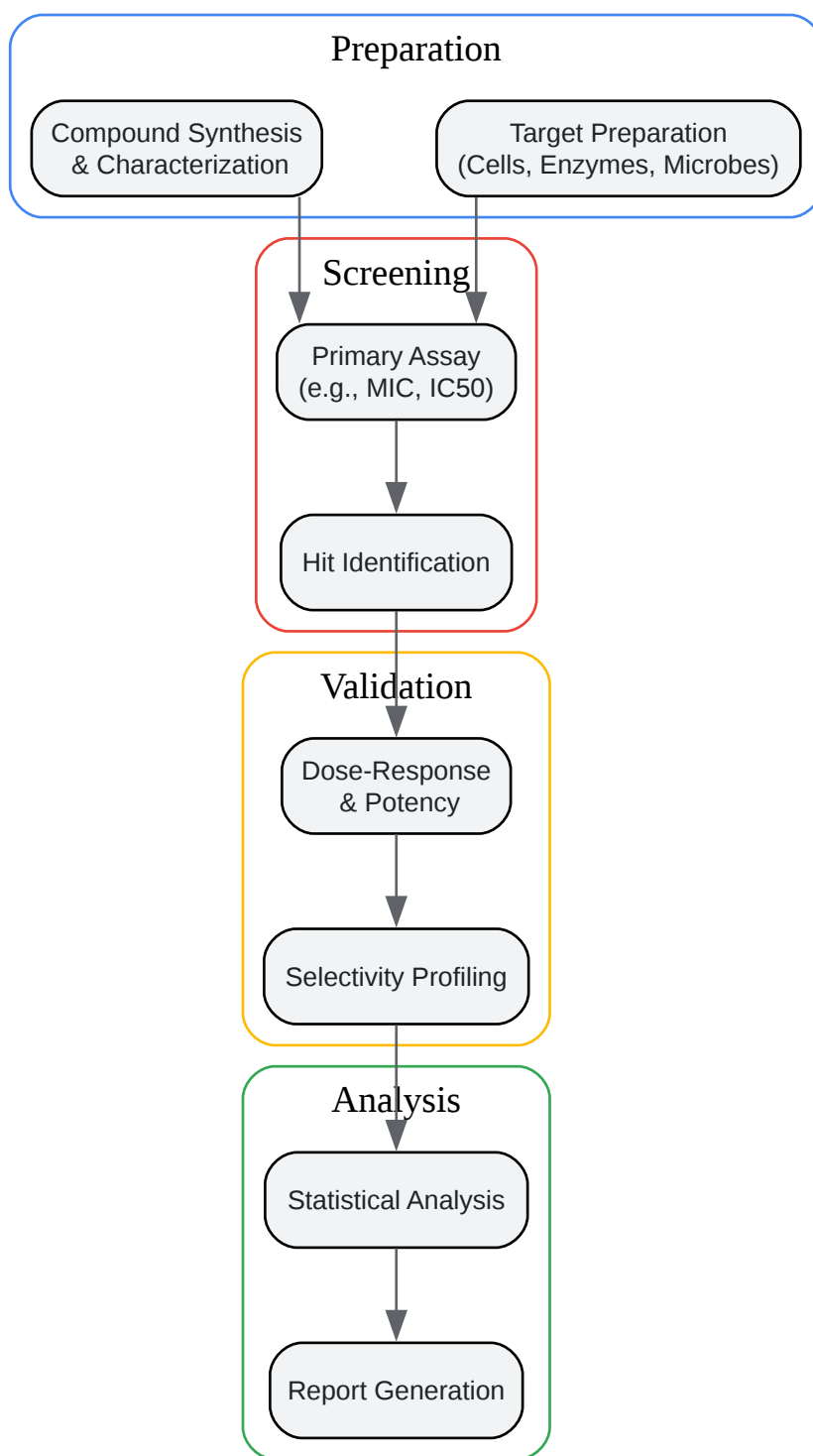
The CDC assay is used to assess the ability of an antibody or compound to induce cell lysis in the presence of complement.

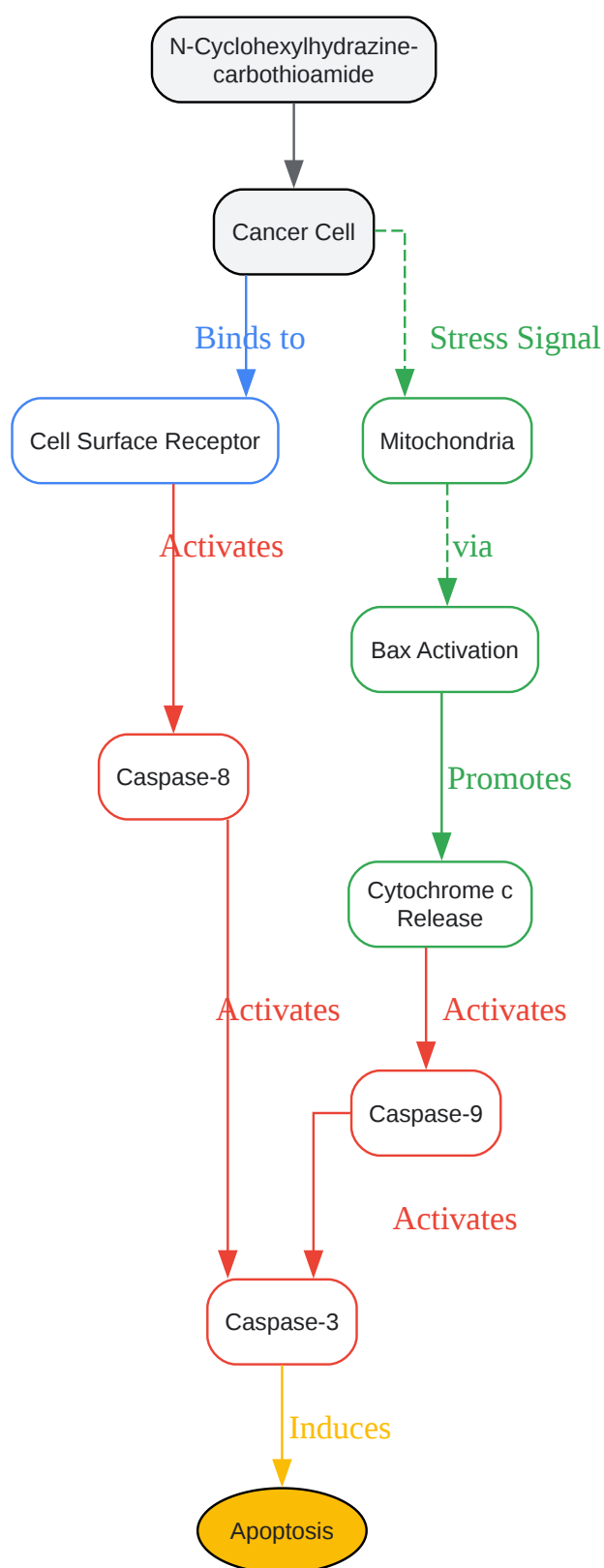
- **Cell Preparation:** Target cells are labeled with a fluorescent dye (e.g., calcein) that is released upon cell lysis.
- **Assay Plate Setup:** The labeled cells are seeded in a microplate.
- **Compound and Complement Addition:** The test compound and a source of complement (e.g., serum) are added to the cells.
- **Incubation:** The plate is incubated to allow for complement activation and cell lysis.

- Fluorescence Measurement: The amount of released dye in the supernatant is quantified using a fluorescence plate reader, which corresponds to the level of cell death.[\[7\]](#)

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.





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